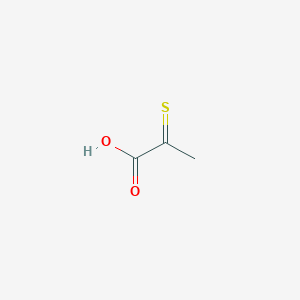
Formyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formyl isocyanate is an organic compound with the chemical formula HNCO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is a reactive intermediate used in various chemical reactions and industrial processes. It is known for its high reactivity and versatility in forming different chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Formyl isocyanate can be synthesized through several methods:
Phosgenation of Formamide: This method involves the reaction of formamide with phosgene (COCl2) to produce this compound and hydrogen chloride (HCl).
Thermal Decomposition of Formyl Azide: Formyl azide (HN3CO) can be thermally decomposed to yield this compound and nitrogen gas (N2).
Industrial Production Methods: Industrial production of this compound often involves the phosgenation route due to its efficiency and scalability. due to the toxic nature of phosgene, alternative methods such as the thermal decomposition of formyl azide are also explored for safer production .
Analyse Des Réactions Chimiques
Types of Reactions: Formyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: this compound reacts with water to produce formamide and carbon dioxide (CO2).
Polymerization: It can polymerize to form polyurethanes when reacted with diols or polyols.
Common Reagents and Conditions:
Alcohols and Amines: Used in addition reactions to form urethanes and ureas.
Water: Used in hydrolysis reactions to produce formamide and CO2.
Diols and Polyols: Used in polymerization reactions to form polyurethanes.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Formamide: Formed from hydrolysis.
Polyurethanes: Formed from polymerization with diols or polyols.
Applications De Recherche Scientifique
Formyl isocyanate has several applications in scientific research:
Mécanisme D'action
Formyl isocyanate exerts its effects through its high reactivity with nucleophiles. The mechanism involves the addition of nucleophiles to the isocyanate group (-N=C=O), leading to the formation of various products such as urethanes and ureas. The molecular targets include hydroxyl groups in alcohols and amino groups in amines .
Comparaison Avec Des Composés Similaires
Formyl isocyanate is similar to other isocyanates but has unique properties due to its formyl group. Similar compounds include:
Phenyl Isocyanate (C6H5NCO): Used in the synthesis of polyurethanes and other organic compounds.
Methyl Isocyanate (CH3NCO): Known for its use in the production of pesticides and polyurethane foams.
Ethyl Isocyanate (C2H5NCO): Used in organic synthesis and the production of pharmaceuticals.
This compound is unique due to its formyl group, which imparts distinct reactivity and applications compared to other isocyanates .
Propriétés
| 110785-45-0 | |
Formule moléculaire |
C2HNO2 |
Poids moléculaire |
71.03 g/mol |
Nom IUPAC |
formyl isocyanate |
InChI |
InChI=1S/C2HNO2/c4-1-3-2-5/h1H |
Clé InChI |
HWPJEJBDGWNMRM-UHFFFAOYSA-N |
SMILES canonique |
C(=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)](/img/no-structure.png)


![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)

![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)

![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

